Methyl 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Methyl 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological activities and are integral components of nucleic acids like DNA and RNA. This compound, with its unique thieno[2,3-d]pyrimidine structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of a substituted aldehyde with ethyl acetoacetate and urea in the presence of a catalyst like hydrochloric acid. The reaction is carried out in ethanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert certain functional groups to their reduced forms.
Substitution: Common in the modification of the pyrimidine ring, where substituents can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
Methyl 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation. Additionally, it can modulate the expression of endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate
- Ethyl 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-6-carboxylate
Uniqueness
Methyl 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylate stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique biological activities. Its ability to modulate multiple molecular pathways makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C9H8N2O3S |
---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
methyl 2-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H8N2O3S/c1-4-10-7(12)6-5(9(13)14-2)3-15-8(6)11-4/h3H,1-2H3,(H,10,11,12) |
InChI Key |
UYPKXYBDIACIFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C(=O)OC)C(=O)N1 |
Origin of Product |
United States |
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